

Diethyl bis(hydroxymethyl)malonate chemical properties

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Compound of Interest

Compound Name:	Diethyl bis(hydroxymethyl)malonate
Cat. No.:	B146577

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Diethyl Bis(hydroxymethyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl bis(hydroxymethyl)malonate is a versatile synthetic intermediate prized for its utility in constructing a variety of more complex organic molecules. As a derivative of diethyl malonate, it possesses two primary hydroxyl groups, rendering it a valuable C3 building block for introducing geminal hydroxymethyl functionalities. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and visualizations of its core chemical transformations.

Chemical and Physical Properties

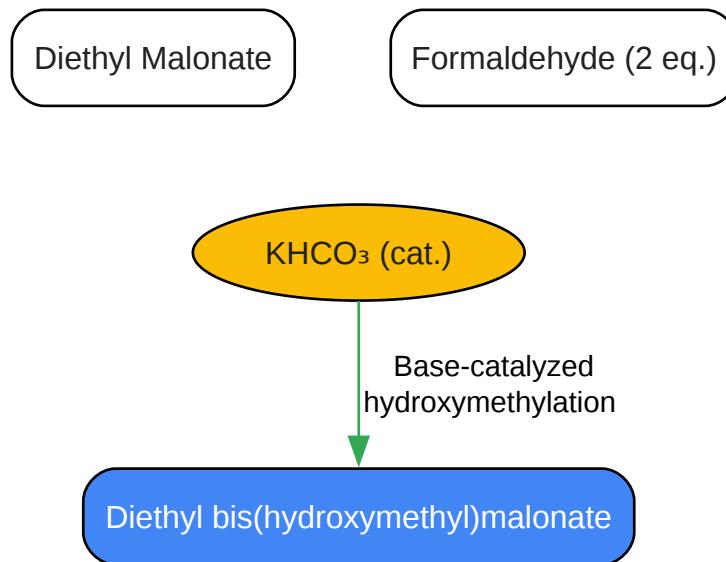
The fundamental physicochemical properties of **Diethyl bis(hydroxymethyl)malonate** are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

Property	Value	Reference(s)
CAS Number	20605-01-0	[1]
Molecular Formula	C ₉ H ₁₆ O ₆	[2]
Molecular Weight	220.22 g/mol	[1]
Appearance	White to almost white crystalline solid	[3]
Melting Point	49-51 °C (lit.)	[3]
Boiling Point	351.3 °C at 760 mmHg	[4]
Density	1.315 g/cm ³	[4]
Flash Point	110 °C (230 °F) - closed cup	[1]
Solubility	Slightly soluble in water.	

Synthesis of Diethyl Bis(hydroxymethyl)malonate

The most common and well-documented method for the preparation of **Diethyl bis(hydroxymethyl)malonate** is the base-catalyzed reaction of diethyl malonate with formaldehyde.[\[5\]](#)

Reaction Pathway



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Caption: Synthesis of **Diethyl bis(hydroxymethyl)malonate**.

Experimental Protocol: Synthesis from Diethyl Malonate and Formaldehyde[5]

This protocol is adapted from a procedure published in *Organic Syntheses*.

Materials:

- Formaldehyde solution (equivalent to 60 g, 2 moles of formaldehyde)
- Potassium bicarbonate (8 g)
- Diethyl malonate (160 g, 1 mole)
- Saturated ammonium sulfate solution
- Diethyl ether
- Anhydrous sodium sulfate
- Isopropyl ether

Procedure:

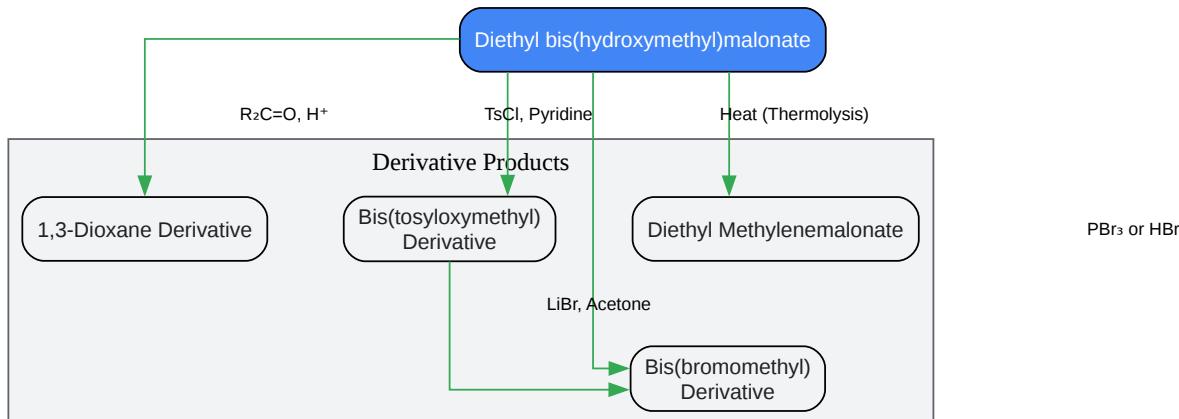
- In an 800-mL beaker equipped with a mechanical stirrer and situated in a water bath at 20°C within a fume hood, combine the formaldehyde solution and potassium bicarbonate.
- Begin stirring and add diethyl malonate dropwise over approximately 40-50 minutes, maintaining the reaction temperature between 25-30°C.
- Continue stirring for an additional hour after the addition is complete.
- Transfer the reaction mixture to a separatory funnel, add 320 mL of saturated ammonium sulfate solution, and extract with 320 mL of diethyl ether.

- Dry the ethereal extract with 20 g of anhydrous sodium sulfate for one hour.
- Filter the dried solution into a 1-L three-necked flask. Wash the sodium sulfate and filter paper with an additional 50 mL of anhydrous ether.
- Set up the flask for distillation and remove the ether by heating until the liquid temperature reaches 45–50°C.
- Remove the heating source and apply a vacuum to remove any remaining volatile materials until the pressure drops to 20–30 mm.
- Gently heat the contents of the flask to 40°C and maintain this temperature until crystallization begins, and then for an additional 30 minutes.
- Add 500 mL of isopropyl ether and warm the mixture to 50°C, swirling until all the product dissolves.
- Transfer the solution to an Erlenmeyer flask and cool in an ice-water bath with stirring to induce crystallization.
- Refrigerate the resulting thick suspension for at least one hour.
- Collect the crystals by suction filtration, dry them overnight at room temperature, and then in a vacuum desiccator over sulfuric acid. The expected yield is 158–166 g (72–75%) of colorless crystals with a melting point of 48–50°C.

Key Reactions and Experimental Protocols

Diethyl bis(hydroxymethyl)malonate serves as a versatile precursor for various chemical transformations. The primary hydroxyl groups can be readily converted into other functionalities, enabling the synthesis of a range of important compounds.

Reaction Pathways Overview



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